methyl 4-fluoro-3-(N-(m-tolyl)sulfamoyl)benzo[b]thiophene-2-carboxylate
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Overview
Description
Methyl 4-fluoro-3-(N-(m-tolyl)sulfamoyl)benzo[b]thiophene-2-carboxylate is a synthetic organic compound that belongs to the class of benzo[b]thiophene derivatives This compound is characterized by the presence of a benzo[b]thiophene core, which is a bicyclic structure consisting of a benzene ring fused to a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-fluoro-3-(N-(m-tolyl)sulfamoyl)benzo[b]thiophene-2-carboxylate typically involves multi-step organic reactionsThe reaction conditions often involve the use of reagents such as sodium nitrite, potassium iodide, and various organic solvents .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-fluoro-3-(N-(m-tolyl)sulfamoyl)benzo[b]thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, such as halides, alkyl groups, or aryl groups.
Scientific Research Applications
Methyl 4-fluoro-3-(N-(m-tolyl)sulfamoyl)benzo[b]thiophene-2-carboxylate has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be studied for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.
Medicine: The compound could be explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Mechanism of Action
The mechanism of action of methyl 4-fluoro-3-(N-(m-tolyl)sulfamoyl)benzo[b]thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The sulfonamide group may interact with enzymes or receptors, leading to inhibition or activation of specific biological processes. The fluorine atom can enhance the compound’s binding affinity and stability, while the benzo[b]thiophene core provides a rigid and planar structure that can interact with various biomolecules .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-fluoro-3-(N-phenylsulfamoyl)benzo[b]thiophene-2-carboxylate
- Methyl 4-chloro-3-(N-(m-tolyl)sulfamoyl)benzo[b]thiophene-2-carboxylate
- Methyl 4-fluoro-3-(N-(p-tolyl)sulfamoyl)benzo[b]thiophene-2-carboxylate
Uniqueness
Methyl 4-fluoro-3-(N-(m-tolyl)sulfamoyl)benzo[b]thiophene-2-carboxylate is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. The fluorine atom can enhance the compound’s lipophilicity, metabolic stability, and binding affinity to target proteins, making it a valuable compound for various applications .
Properties
IUPAC Name |
methyl 4-fluoro-3-[(3-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FNO4S2/c1-10-5-3-6-11(9-10)19-25(21,22)16-14-12(18)7-4-8-13(14)24-15(16)17(20)23-2/h3-9,19H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVPSXYCZGYKQJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NS(=O)(=O)C2=C(SC3=CC=CC(=C32)F)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FNO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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